molecular formula C7H16ClN B12305261 rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride

rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride

Cat. No.: B12305261
M. Wt: 149.66 g/mol
InChI Key: YUSYOZAQEXSSCN-UHFFFAOYSA-N
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Description

rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl It is a cyclopropyl derivative, which means it contains a three-membered cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and hydrochloride salt formation. One common method involves the reaction of a propyl-substituted cyclopropane with methanamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes to facilitate the cyclopropanation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into cyclopropyl alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.

Major Products Formed

    Oxidation: Cyclopropyl ketones or aldehydes.

    Reduction: Cyclopropyl alcohols or amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride
  • rac-[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride
  • rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanamine hydrochloride

Uniqueness

rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride is unique due to its specific propyl substitution on the cyclopropane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

(2-propylcyclopropyl)methanamine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-2-3-6-4-7(6)5-8;/h6-7H,2-5,8H2,1H3;1H

InChI Key

YUSYOZAQEXSSCN-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC1CN.Cl

Origin of Product

United States

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